

Analytical method development for 2-(2-Methylpyridin-3-yl)acetonitrile using HPLC

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Compound of Interest

Compound Name: 2-(2-Methylpyridin-3-yl)acetonitrile

Cat. No.: B116376

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An Application Note and Protocol for the Development of an HPLC-Based Analytical Method for **2-(2-Methylpyridin-3-yl)acetonitrile**

Introduction

2-(2-Methylpyridin-3-yl)acetonitrile is a chemical intermediate containing a pyridine ring and a nitrile group, with the molecular formula C₈H₈N₂ and a molecular weight of approximately 132.16 g/mol .^{[1][2]} As a polar basic compound, its analysis by High-Performance Liquid Chromatography (HPLC) presents challenges, such as poor retention on traditional reversed-phase columns and peak tailing.^{[3][4]} This application note describes a robust, validated reversed-phase HPLC (RP-HPLC) method for the accurate quantification of **2-(2-Methylpyridin-3-yl)acetonitrile**, suitable for quality control, purity assessment, and process monitoring in pharmaceutical and chemical research settings.

The developed method utilizes a polar-modified C18 column to enhance retention and improve peak symmetry for this polar analyte. The mobile phase consists of an acetonitrile gradient with an acidic buffer, which is crucial for achieving consistent and reproducible ionization of the basic pyridine moiety, leading to sharp, well-defined chromatographic peaks.^{[3][5]}

Experimental Protocols

Protocol 1: Chromatographic Conditions

This protocol details the instrumental setup for the HPLC analysis.

- HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
- Column: Polar-Embedded C18 Column (e.g., Luna Omega Polar C18), 4.6 x 150 mm, 5 μ m particle size.
- Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Elution Mode: Gradient elution.
 - Time (min) | % Mobile Phase B
 - 0.0 | 10
 - 15.0 | 70
 - 17.0 | 10
 - 20.0 | 10
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detector Wavelength: 255 nm.[6]
- Injection Volume: 10 μ L.
- Run Time: 20 minutes.

Protocol 2: Preparation of Solutions

This protocol outlines the preparation of the diluent, standard, and sample solutions.

- Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50, v/v). This composition ensures the solubility of the analyte and compatibility with the initial mobile phase conditions.

- Standard Stock Solution (1000 µg/mL):
 - Accurately weigh approximately 25 mg of **2-(2-Methylpyridin-3-yl)acetonitrile** reference standard.
 - Transfer it into a 25 mL volumetric flask.
 - Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
 - Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.
- Working Standard Solution (100 µg/mL):
 - Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
 - Dilute to the mark with the diluent and mix thoroughly. This solution is used for calibration and system suitability checks.
- Sample Preparation:
 - Accurately weigh a quantity of the test sample equivalent to about 25 mg of **2-(2-Methylpyridin-3-yl)acetonitrile**.
 - Transfer to a 25 mL volumetric flask and prepare the stock sample solution following the same procedure as the Standard Stock Solution.
 - Further dilute 5.0 mL of this stock sample solution into a 50 mL volumetric flask with diluent to achieve a theoretical concentration of 100 µg/mL.

Protocol 3: System Suitability Testing

This protocol must be performed before initiating any sample analysis to ensure the chromatographic system is performing adequately.

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

- Inject the diluent (blank) once to ensure no interfering peaks are present at the retention time of the analyte.
- Make five replicate injections of the Working Standard Solution (100 µg/mL).
- Calculate the following parameters from the five replicate injections:
 - Tailing Factor (Asymmetry): The tailing factor for the analyte peak should be ≤ 2.0 .
 - Theoretical Plates (N): The column efficiency should be ≥ 2000 theoretical plates.
 - Relative Standard Deviation (%RSD): The %RSD for the peak areas and retention times should be $\leq 2.0\%$.

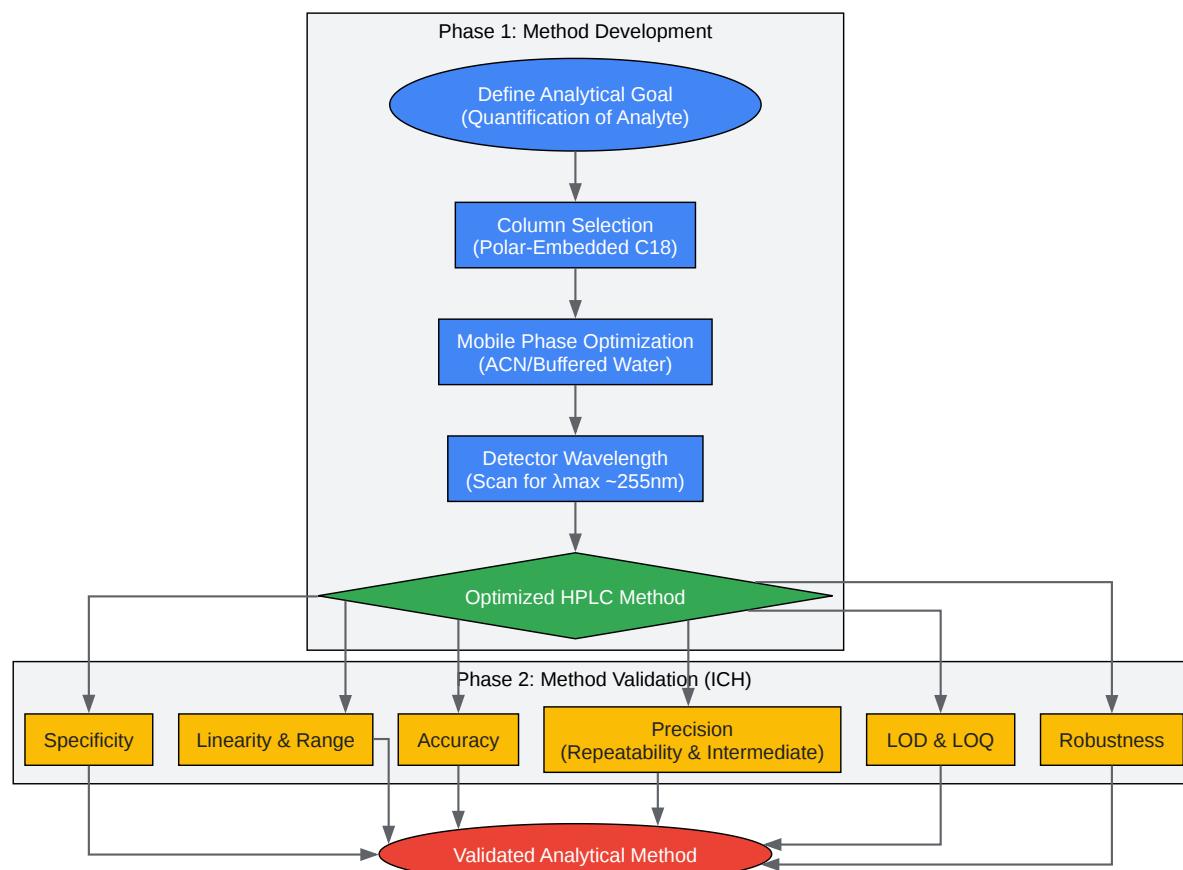
Data Presentation: Method Validation Summary

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines. The quantitative results are summarized in the table below.

Validation Parameter	Acceptance Criteria	Result
Specificity	No interference at analyte RT	Complies
Linearity		
Range	-	25 - 150 µg/mL
Correlation Coefficient (r^2)	≥ 0.999	0.9995
Accuracy (% Recovery)	98.0% - 102.0%	99.2% - 101.5%
Precision (%RSD)		
Repeatability (n=6)	$\leq 2.0\%$	0.85%
Intermediate Precision	$\leq 2.0\%$	1.10%
Limit of Detection (LOD)	Report Value	0.15 µg/mL
Limit of Quantitation (LOQ)	Report Value	0.45 µg/mL
Robustness	%RSD $\leq 2.0\%$	Complies

Visualization of Workflow

The following diagram illustrates the logical workflow followed for the development and validation of this analytical method.

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Workflow for HPLC Analytical Method Development and Validation.

Conclusion

The HPLC method detailed in this application note is specific, accurate, precise, and robust for the quantitative determination of **2-(2-Methylpyridin-3-yl)acetonitrile**. The use of a polar-embedded stationary phase and an optimized gradient elution effectively overcomes common chromatographic challenges associated with polar basic analytes. This method is demonstrated to be suitable for its intended purpose in a quality control or research environment, providing reliable analytical data for drug development professionals.

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